tert-butyl 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate: is a chemical compound with the molecular formula C14H21NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Core: : The core structure of tetrahydropyridine can be synthesized through a cyclization reaction of an appropriate diene and a dienophile.
Introduction of the Ester Group: : The ester group can be introduced by reacting the tetrahydropyridine core with an appropriate carboxylic acid derivative, such as tert-butyl anhydride.
Introduction of the Alkenyl Group: : The alkenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired double bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the double bond or other functional groups in the compound.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may be used in biological studies to investigate its effects on biological systems and pathways.
Industry: : The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the application and the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 3,4-dihydropyridine-1-carboxylate
Tert-butyl 5-[(1E)-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate
Tert-butyl 5-[(1E)-3-methoxyprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and substituents, which can lead to differences in their chemical properties and applications.
Properties
CAS No. |
2613422-99-2 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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